molecular formula C12H19N3O B1517825 2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol CAS No. 1096801-45-4

2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol

Cat. No. B1517825
M. Wt: 221.3 g/mol
InChI Key: FKURGEQOMCESTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol” is a chemical compound with the molecular formula C12H19N3O . It has been used in the synthesis of pyrazolo-pyrazine and pyridine derivatives .


Synthesis Analysis

The synthesis of this compound involves reactions of 1-methylpiperazine . It has been used in the synthesis of pyrazolo-pyrazine, -pyridine derivatives and 2-[(4-methylpiperazin-1-yl)iminomethyl]phenol .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol” consists of a piperazine ring attached to a phenol group via a methyl group . The molecule realizes an extended conformation .

Scientific Research Applications

Field

This compound is used in the field of medical research , specifically in cancer research .

Summary of the Application

“2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol” is an intermediate used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents . It is also used in the synthesis of piperazinyltrifluoromethylphenylquinolinylbenzonaphthyridinone derivatives with anticancer activities .

Results or Outcomes

Application in Leukemia Treatment

Field

This compound is used in the field of pharmaceutical research , specifically in the treatment of leukemia .

Summary of the Application

Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

Results or Outcomes

Application in Nanoparticle Synthesis

Field

This compound is used in the field of nanotechnology .

Summary of the Application

1-Amino-4-methylpiperazine has been used as a solvating and stabilizing agent in the preparation of uniform Ag nanoparticles (<10nm) .

Results or Outcomes

Application in Synthesis of Pyrazolo-Pyridine Derivatives

Field

This compound is used in the field of organic chemistry .

Summary of the Application

1-Amino-4-methylpiperazine has been used in the synthesis of pyrazolo-pyridine derivatives .

Results or Outcomes

Application in Synthesis of 2-[(4-Methylpiperazin-1-yl)iminomethyl]phenol

Field

This compound is used in the field of organic chemistry .

Summary of the Application

1-Amino-4-methylpiperazine has been used in the synthesis of 2-[(4-methylpiperazin-1-yl)iminomethyl]phenol .

Results or Outcomes

Application in Synthesis of Aminopyridopyrimidinones

Field

This compound is used in the field of pharmaceutical research .

Summary of the Application

“2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol” is an intermediate used to prepare aminopyridopyrimidinones . These compounds are known to inhibit tyrosine kinases and have anticancer properties .

Future Directions

The future directions for “2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, it could be interesting to explore its potential use in the development of new therapeutic agents .

properties

IUPAC Name

2-amino-4-[(4-methylpiperazin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)9-10-2-3-12(16)11(13)8-10/h2-3,8,16H,4-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKURGEQOMCESTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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